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Pyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B164971
CAS No.: 136927-63-4
M. Wt: 134.14 g/mol
InChI Key: LFASPBCAVCUZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolo[1,2-a]pyrazin-1(2H)-one is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system is recognized for its versatile biological activity and is found in numerous synthetic bioactive compounds and natural products. The core structure serves as a key template for developing potent inhibitors for various therapeutic targets. Its primary research applications include serving as a high-value scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer research , and as a foundation for designing PIM kinase inhibitors with potential anticancer properties . The scaffold is also investigated in the development of HIV-1 integrase inhibitors, metabotropic glutamate receptor (mGluR1) antagonists, and vasopressin receptor antagonists . The rigidity of the bicyclic structure provides a well-defined three-dimensional arrangement for substituents, facilitating specific interactions with biological targets. CAS Number: 136927-63-4 Molecular Formula: C7H6N2O Molecular Weight: 134.14 g/mol Attention: This product is for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic use. Buyer assumes responsibility for confirming product identity and/or purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B164971 Pyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 136927-63-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-pyrrolo[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h1-5H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFASPBCAVCUZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CNC(=O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576494
Record name Pyrrolo[1,2-a]pyrazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136927-63-4
Record name Pyrrolo[1,2-a]pyrazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Pyrrolo 1,2 a Pyrazin 1 2h One and Its Derivatives

Cyclization Reactions in Pyrrolo[1,2-a]pyrazin-1(2H)-one Synthesis

Cyclization reactions represent a cornerstone in the synthesis of the this compound core, offering diverse approaches to this bicyclic system. These methods can be broadly categorized into intramolecular and intermolecular strategies, often employing metal catalysts or proceeding under metal-free conditions.

Intramolecular Cyclization Approaches to the this compound Core

Intramolecular cyclization is a predominant strategy for forming the pyrazinone ring onto a pre-existing pyrrole (B145914) framework. mdpi.com This approach often involves starting with 1H-pyrrole-2-carboxamides that bear an electrophilic group on the amide, which can then react with the nucleophilic pyrrole nitrogen to close the ring. mdpi.com The accessibility of functionalized pyrroles and the direct nature of the ring-closing step allow for the introduction of a wide array of substituents. mdpi.com

One notable example is the synthesis of (-)-agelastatin A, a natural product with a dihydropyrrolo[1,2-a]pyrazinone core. A silica-promoted intramolecular cyclization of a suitable precursor has been effectively utilized in its total synthesis. mdpi.com Similarly, the synthesis of rac-cyclooroidin was achieved in high yield by heating the formic acid salt of its acyclic precursor in a sealed tube. mdpi.com

A transition-metal-free strategy involves the base-catalyzed intramolecular cyclization of N-propargyl(pyrrolyl)enaminones. bohrium.com This method proceeds in three steps: cross-coupling of pyrroles with acyl(bromo)acetylenes, addition of propargylamine (B41283) to form N-propargylenaminones, and finally, a chemo- and stereoselective cyclization using a base like cesium carbonate in DMSO to yield (acylmethylidene)pyrrolo[1,2-a]pyrazines. bohrium.com

Table 1: Examples of Intramolecular Cyclization Reactions
Starting MaterialReagents and ConditionsProductYield (%)Reference
Acyclic precursor of rac-cyclooroidinFormic acid, 95 °C, 45 h, sealed tuberac-cyclooroidin93 mdpi.com
N-propargyl(pyrrolyl)enaminonesCs2CO3, DMSO(Acylmethylidene)pyrrolo[1,2-a]pyrazinesNot specified bohrium.com
2-formylpyrrole-based enaminonesAmmonium (B1175870) acetate (B1210297)Pyrrolo[1,2-a]pyrazinesNot specified bohrium.com

Palladium-Catalyzed Intermolecular Cyclization Strategies

Palladium catalysis has proven to be a powerful tool for constructing the this compound skeleton through intermolecular reactions. These strategies often involve the coupling of different components to assemble the heterocyclic core in a single step or a cascade sequence.

One such approach involves the palladium(II)-catalyzed reaction between substituted 1H-pyrrole-2-carbonitriles and arylboronic acids. bohrium.com This method proceeds via a cascade of C(sp)–C(sp2) coupling followed by an intramolecular C–N bond formation to furnish 1,3-disubstituted pyrrolo[1,2-a]pyrazines in good yields. bohrium.com The reaction demonstrates good tolerance for various substrates. bohrium.com A similar palladium-catalyzed synthesis utilizes N-phenacyl pyrrole-2-carbonitriles and aryl boronic acids, showcasing broad substrate scope. dongguk.edu

Furthermore, a direct synthesis of multi-substituted pyrrolo[1,2-a]pyrazines has been developed through a palladium(II)-catalyzed C(sp)–C(sp2) cascade coupling and intramolecular cyclization of phenylboronic acids and 2-carbonyl- or 2-formylpyrroloacetonitriles. researchgate.net The presence of a ligand is crucial for this transformation, which affords the desired products in good to excellent yields. researchgate.net

The palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamide can lead to different products depending on the specific catalyst used. For instance, using palladium acetate with sodium acetate and tetrabutylammonium (B224687) chloride in DMSO at high temperatures yields the pyrrolo[1,2-a]pyrazine (B1600676). mdpi.com In contrast, a different palladium catalyst, PdCl2(CH3CN)2, can lead to alternative products. mdpi.com

Table 2: Palladium-Catalyzed Cyclization Reactions
Starting MaterialsCatalyst/ReagentsProductYieldReference
Substituted 1H-pyrrole-2-carbonitriles, Arylboronic acidsPalladium(II)1,3-disubstituted pyrrolo[1,2-a]pyrazinesGood bohrium.com
N-Phenacyl pyrrole-2-carbonitriles, Aryl boronic acidsPalladium-trifluoroacetateFunctionally diverse pyrrolo[1,2-a]pyrazinesNot specified dongguk.edu
Phenylboronic acids, 2-carbonyl- or 2-formylpyrroloacetonitrilesPalladium(II), LigandMulti-substituted pyrrolo[1,2-a]pyrazinesGood to excellent researchgate.net
N-allyl pyrrole-2-carboxamidePalladium acetate, NaOAc, Bu4NCl, DMSO, 120 °CPyrrolo[1,2-a]pyrazineNot specified mdpi.com

Metal-Free Cyclization Reactions for this compound Derivatives

The development of metal-free synthetic routes is of great interest due to environmental and economic considerations. Several metal-free cyclization strategies for the synthesis of this compound derivatives have been reported.

A notable example is the transition-metal-free synthesis of pyrrolo[1,2-a]pyrazines with enone substituents. bohrium.com This method relies on the base-catalyzed intramolecular cyclization of N-propargyl(pyrrolyl)enaminones, which are prepared from pyrroles and acyl(bromo)acetylenes. bohrium.com Another approach involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate. bohrium.com

Additionally, metal-free photochemical radical cyclization has been employed for the synthesis of related heterocyclic systems, suggesting potential applicability to this compound synthesis. nih.gov These reactions often exhibit high atom economy and good functional group tolerance. nih.gov

Alkyne Cyclization for N-Substituted this compound Derivatives

Alkyne cyclization provides a versatile route to N-substituted this compound derivatives. These reactions can proceed through either nucleophilic or electrophilic pathways, leading to a variety of substituted products.

A novel and efficient synthesis of N-substituted pyrrolo-pyrazinone derivatives has been developed where a trichloroacetyl group on the pyrrole ring is first converted to a carboxamide. metu.edu.tratauni.edu.tr This is followed by a tandem reaction with propargyl bromide, promoted by sodium hydride (NaH), to afford the desired pyrrolo-pyrazinones under mild conditions. metu.edu.tratauni.edu.tr

The nucleophilic cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (B178648) can lead to either 6-exo-dig or 6-endo-dig cyclization products, depending on the electronic nature of the substituents on the alkyne. beilstein-journals.org In contrast, the electrophilic cyclization of the same starting materials with iodine consistently yields the 6-endo-dig cyclization product, regardless of the alkyne substitution. beilstein-journals.org

Table 3: Alkyne Cyclization Reactions
Starting MaterialReagentsCyclization TypeProductReference
Pyrrole carboxamide derivativesPropargyl bromide, NaHTandemN-substituted pyrrolo-pyrazinones metu.edu.tratauni.edu.tr
N-alkyne-substituted methyl 1H-pyrrole-2-carboxylatesHydrazineNucleophilic (6-exo-dig or 6-endo-dig)Pyrrolopyrazinone or Pyrrolotriazinone derivatives beilstein-journals.org
N-alkyne-substituted methyl 1H-pyrrole-2-carboxylatesIodineElectrophilic (6-endo-dig)Iodine-substituted pyrrolo-oxazinone derivatives beilstein-journals.org

Ring Annulation Techniques for this compound Formation

Ring annulation, the process of fusing a new ring onto an existing one, is a key strategy for constructing the this compound framework. mdpi.com This can be achieved by either fusing a pyrazinone ring to a pyrrole or vice versa. mdpi.com The "pyrrole-first" strategy, where the pyrazinone ring is constructed onto a pre-existing pyrrole, is the more common approach. mdpi.com This is largely due to the ready availability of functionalized pyrroles, which allows for the straightforward introduction of various substitution patterns. mdpi.com

Multicomponent Reactions in this compound Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. MCRs offer an attractive and convergent approach to the this compound scaffold.

One example is a three-component reaction involving ethylenediamine, acetylenic esters, and nitrostyrene (B7858105) derivatives, which provides a one-pot synthesis of pyrrolo[1,2-a]pyrazines. mdpi.com Another MCR approach for the synthesis of pyrrolo[1,2-a]pyrazines involves the use of 2-formylpyrrole-based enaminones. bohrium.com The diversity-oriented synthesis of chemical libraries based on the pyrrolo[1,2-a]pyrazine core has also been achieved using palladium-catalyzed direct C6 arylation of pyrrolo[1,2-a]pyrazines with various aryl bromides. researchgate.net The starting pyrrolo[1,2-a]pyrazines for this diversification are themselves synthesized via a base-mediated N-alkylation of pyrrole-2-carboxaldehyde followed by a dehydrative cyclization with ammonium acetate. researchgate.net

One-Pot Three-Component Reactions for Pyrrolo[1,2-a]pyrazines

One-pot, three-component reactions represent an efficient and atom-economical approach for the synthesis of complex molecules like pyrrolo[1,2-a]pyrazines from simple starting materials. These reactions allow for the formation of multiple bonds in a single synthetic operation, avoiding the need for isolation and purification of intermediates.

A notable example involves the scandium triflate (Sc(OTf)₃)-catalyzed reaction of a pyrrole derivative, an amine, and a trialkylphosphite. rsc.org This method facilitates the construction of highly functionalized 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates through a domino process that includes a chemoselective Kabachnik-Fields reaction followed by an intramolecular cyclodehydration. rsc.org This approach is valued for its environmentally friendly conditions. rsc.org

Another three-component strategy combines ethylenediamine, dialkyl acetylenedicarboxylates, and β-nitrostyrene derivatives. ingentaconnect.com This reaction, often carried out in water with a recoverable magnetic nanoparticle catalyst, provides a green and efficient route to pyrrolo[1,2-a]pyrazine derivatives. ingentaconnect.com Variations of this approach include the reaction of 1,2-diamines, ethyl pyruvate, and α-bromo ketones. mdpi.com

A further three-component reaction leading to dihydropyrrolopyrazinones involves the combination of 1,2-diaminoethane and ethyl pyruvate, which form an intermediate pyrazine (B50134). This intermediate then reacts with an α-bromo ketone in the presence of iron(III) chloride to yield the final product. mdpi.com

Pyrrole-First Strategies for this compound Construction

The "pyrrole-first" approach is a common and versatile strategy for synthesizing the this compound core. mdpi.com This methodology involves the construction of the pyrazinone ring onto a pre-existing pyrrole framework. The specific starting material, whether a 2-monosubstituted, 1,2-disubstituted, or other pyrrole derivative, dictates the subsequent cyclization strategy.

Utilization of 2-Monosubstituted Pyrroles

The most prevalent pyrrole-first strategy begins with 2-monosubstituted pyrroles, particularly 1H-pyrrole-2-carboxamides. mdpi.com These precursors are designed to have an electrophilic group on the amide substituent, which can then undergo an intramolecular reaction with the nucleophilic pyrrole nitrogen to form the pyrazinone ring. mdpi.com

One such method involves the base-catalyzed aza-Michael addition of N-alkenyl pyrrole-2-carboxamides. For instance, a derivative of N-benzyl longamide B was synthesized via potassium carbonate (K₂CO₃)-catalyzed cyclization of the corresponding open-chain pyrrole-2-amide. mdpi.com

Another approach utilizes the palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamides. The outcome of this reaction can be dependent on the specific palladium catalyst used, leading to different products. mdpi.com For example, using palladium acetate with sodium acetate and tetrabutylammonium chloride in DMSO at 120 °C yields the pyrrolo[1,2-a]pyrazine. mdpi.com

Application of 1,2-Disubstituted Pyrroles

The use of 1,2-disubstituted pyrroles as starting materials provides another avenue for the construction of the pyrrolo[1,2-a]pyrazinone scaffold. mdpi.com These strategies typically involve an intramolecular cyclization between substituents at the 1- and 2-positions of the pyrrole ring.

One common approach involves a precursor with an electrophilic group (often a carbonyl) at the 2-position and a nucleophilic group (such as an amine) at the 1-position. The intramolecular condensation of these two groups leads to the formation of the pyrazinone ring. mdpi.com For example, N-(phenacyl)substituted pyrrole-2-carboxylates can react with methylamine (B109427) in refluxing methanol (B129727) to directly afford pyrrolopyrazinones. mdpi.com

Conversely, the starting pyrrole can have a nucleophilic substituent at the 2-position and an electrophilic one at the 1-position. mdpi.com

Cyclization of 2-Formylpyrrole-Based Enaminones

A more recent development in pyrrole-first strategies involves the cyclization of enaminones derived from 2-formylpyrrole. nih.govresearchgate.net This method provides a novel pathway to 4-substituted pyrrolo[1,2-a]pyrazines.

The synthesis begins with the preparation of enaminones by reacting 2-formylpyrrole derivatives, such as alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates, with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). nih.govresearchgate.net These enaminone intermediates are then cyclized in the presence of a nitrogen source, like ammonium acetate, and a base to yield the pyrrolo[1,2-a]pyrazine core. nih.gov The reaction conditions, including the choice of base and solvent, have been optimized to improve yields, with lithium carbonate in DMF being found to be effective. nih.gov

Table 1: Optimization of Cyclization Conditions for 2-Formylpyrrole-Based Enaminones nih.gov

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 DBU/NH₄OAc DMF Reflux 24 Low
2 NaH DMF RT 12 Low
3 K₂CO₃ DMF 80 8 Low
4 Cs₂CO₃ DMF 100 6 Low

Pyrazinone-First Strategies for this compound Construction

In contrast to the pyrrole-first approach, the "pyrazinone-first" strategy involves the construction of the pyrrole ring onto a pre-existing pyrazinone or piperazinone core. mdpi.com This method offers an alternative disconnection for accessing the target scaffold.

One such strategy involves the synthesis of pyrrolopyrazinones by constructing the pyrrole ring onto an intact diketopiperazine. mdpi.com Another approach utilizes a two-step synthesis of 3,4-dihydropyrrolopyrazinones starting from ketones and piperazin-2-ones. mdpi.com

Direct C-H Arylation in this compound Synthesis

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for its efficiency and step-economy. In the context of this compound and its analogs, direct C-H arylation offers a means to introduce aryl groups onto the heterocyclic core without the need for pre-functionalized starting materials.

While specific examples for the direct C-H arylation of the this compound core itself are less common in the provided search results, the methodology has been successfully applied to the closely related pyrrolo[1,2-a]quinoxaline (B1220188) system. An efficient palladium-catalyzed direct C-H arylation of pyrrolo[1,2-a]quinoxalines with aryl iodides has been described, providing selective access to 1-arylated and 1,3-diarylated products in good yields. rsc.orgbohrium.com This method demonstrates broad substrate scope and functional group tolerance, highlighting its potential applicability to the pyrrolo[1,2-a]pyrazinone scaffold. rsc.org

Advanced Synthetic Protocols and Catalysis in this compound Chemistry

The development of novel and efficient synthetic methodologies is crucial for advancing the exploration of the chemical and biological properties of this compound and its derivatives. Advanced synthetic protocols, including transition metal-catalyzed reactions and catalyst-free annulations, have emerged as powerful tools for the construction of this privileged heterocyclic scaffold. These methods offer advantages such as high efficiency, broad substrate scope, and the ability to introduce diverse functional groups, thereby enabling the creation of extensive libraries of pyrrolo[1,2-a]pyrazine analogs for further investigation.

Palladium-Catalyzed Cycloisomerization for Functionalized Pyrrolo[1,2-a]pyrazines

Palladium catalysis has been instrumental in the synthesis of complex heterocyclic systems, and its application in the construction of the pyrrolo[1,2-a]pyrazine core has been a significant advancement. One notable strategy involves the palladium-trifluoroacetate-catalyzed carbo-palladation reaction of N-phenacyl pyrrole-2-carbonitriles with aryl boronic acids. bohrium.comdongguk.edu This method allows for the diversity-oriented synthesis of functionally diverse pyrrolo[1,2-a]pyrazines with a broad substrate scope for both the pyrrole-2-carbonitrile (B156044) and aryl boronic acid components. dongguk.edu The reaction proceeds smoothly under optimized conditions to afford the desired products in good to excellent yields. researchgate.net

Another palladium-catalyzed approach involves the intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides. This amination reaction leads to the regioselective formation of bicyclic pyrrolo-fused structures, specifically yielding pyrrolo[1,2-a]pyrazin-1-ones in high yields. researchgate.net These palladium-catalyzed methods provide a direct and efficient route to functionalized pyrrolo[1,2-a]pyrazine derivatives, which are of interest due to their potential applications in materials science and medicinal chemistry. bohrium.com

Table 1: Palladium-Catalyzed Synthesis of Pyrrolo[1,2-a]pyrazines

Starting Material 1Starting Material 2Catalyst/ReagentsProductRef
N-phenacyl pyrrole-2-carbonitrilePhenyl boronic acidPalladium-trifluoroacetateFunctionally diverse pyrrolo[1,2-a]pyrazines bohrium.comdongguk.edu
N-alkyl-N-allyl-pyrrolo-2-carboxamides-Palladium derivativesPyrrolo[1,2-a]pyrazin-1-ones researchgate.net

Catalyst-Free Annulative Functionalizations

In the pursuit of more sustainable and atom-economical synthetic routes, catalyst-free annulative functionalizations have gained considerable attention. These reactions often proceed under mild conditions and avoid the use of potentially toxic and expensive metal catalysts. A notable example is the one-pot, catalyst-free, three-component reaction of ethylenediamine, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate, which yields functionalized pyrrolo[1,2-a]pyrazine derivatives in good yields. nih.gov

Furthermore, highly efficient catalyst-free annulative functionalization approaches have been developed for the synthesis of novel imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. nih.gov This method involves the reaction of a β-enaminone with propargylamine, where a regioselective conjugate substitution followed by cycloisomerization occurs in a domino fashion. This process leads to the construction of both the pyrazine and imidazole (B134444) rings through the successive formation of three C-N bonds, resulting in the target tricyclic skeleton. nih.gov

Table 2: Catalyst-Free Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives

Reactant 1Reactant 2Reactant 3ProductRef
EthylenediamineDialkyl acetylenedicarboxylatesEthyl bromopyruvateFunctionalized pyrrolo[1,2-a]pyrazines nih.gov
β-enaminonePropargylamine-Imidazole-pyrrolo[1,2-a]pyrazine hybrid nih.gov

Gold(I)-Catalyzed Cyclization Approaches

Gold catalysis has emerged as a powerful tool for the synthesis of a wide variety of heterocyclic compounds, owing to the unique ability of gold catalysts to activate alkynes and other unsaturated systems. In the context of pyrrolo[1,2-a]pyrazine synthesis, a convenient two-step method has been developed for the preparation of the less explored pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones starting from Ugi adducts. acs.org

The key step in this synthesis is a gold(I)-catalyzed regioselective annulation of dihydropyrazinones, which are formed in the first step via an acid-mediated cyclization of the Ugi adducts. This transformation has been shown to be general, with a variety of substituted dihydropyrazinones reacting under the optimized conditions to produce densely functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones in good to excellent yields. acs.org This methodology provides a valuable route to a specific class of pyrrolo[1,2-a]pyrazine derivatives with potential applications in various fields.

Table 3: Gold(I)-Catalyzed Synthesis of Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones

Starting MaterialKey Reaction StepCatalystProductRef
Ugi adductsAcid-mediated cyclization followed by Gold(I)-catalyzed regioselective annulationGold(I) catalystDensely functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones acs.org

Reactivity and Chemical Transformations of Pyrrolo 1,2 a Pyrazin 1 2h One

Electrophilic Substitution Reactions of the Pyrrolo[1,2-a]pyrazine (B1600676) System

The pyrrolo[1,2-a]pyrazine system readily undergoes electrophilic substitution, with the site of reaction being highly dependent on the substitution pattern of the pyrrole (B145914) ring.

Acylation: Acylation of pyrrolo[1,2-a]pyrazines using acetic anhydride (B1165640) or various carboxylic acid chlorides selectively occurs at the α-position (C1) of the pyrrole ring if this position is unsubstituted. osi.lv However, in the case of 1-methyl-substituted pyrrolo[1,2-a]pyrazines, acetylation can lead to condensation products. osi.lv This highlights the directing effect of substituents on the pyrrole moiety.

Vilsmeier-Haack Formylation and Acetylation: Regiodivergent electrophilic acylation, such as Vilsmeier-Haack formylation and electrophilic acetylation, has been utilized to create a library of pyrrolo[1,2-a]pyrazine derivatives with diverse substitution patterns. nih.gov This approach allows for the introduction of functional groups at different positions, expanding the chemical space of this heterocyclic system.

General Principles: The regioselectivity of electrophilic attack on the pyrrolo[1,2-a]pyrazine system is governed by the relative electron densities of the carbon atoms in the pyrrole ring. Similar to pyrrole itself, the α-positions are generally more nucleophilic and thus more susceptible to attack by electrophiles. aklectures.comyoutube.com The pyrazine (B50134) ring, being electron-deficient, is generally deactivated towards electrophilic substitution. stackexchange.comslideshare.net

Nucleophilic Additions to Pyrrolo[1,2-a]pyrazin-1(2H)-one

The carbonyl group in the pyrazinone ring of this compound is susceptible to nucleophilic attack. This reactivity is central to many synthetic transformations and the mechanism of action of certain biologically active derivatives.

Addition of Organometallic Reagents: While specific examples for this compound are not detailed in the provided context, the general reactivity of the pyrazinone carbonyl suggests it would react with organometallic reagents like Grignard or organolithium compounds.

Reactions with Amines: The pyrazinone ring can undergo reactions with amines. For instance, the synthesis of certain this compound derivatives involves the intramolecular cyclization of a precursor with an amine, highlighting the susceptibility of the pyrazinone moiety to nucleophilic attack. nih.gov

Metalation and Subsequent Reactions with Electrophiles

Deprotonation of the pyrrolo[1,2-a]pyrazine system with a strong base can generate a nucleophilic species that can then react with various electrophiles.

Lithiation: While direct metalation of the parent this compound is not explicitly described, related heterocyclic systems can be deprotonated at specific positions, followed by reaction with electrophiles to introduce a range of substituents. The most acidic proton is typically located on the pyrrole ring.

Formation and Reactivity of N-Ylides and 1,3-Dipolar Cycloaddition Reactions

The nitrogen atoms in the pyrrolo[1,2-a]pyrazine system can participate in the formation of N-ylides, which are versatile intermediates in 1,3-dipolar cycloaddition reactions for the synthesis of more complex heterocyclic systems. wikipedia.org

Azomethine Ylides: Azomethine ylides, a type of 1,3-dipole, can be generated from precursors containing the pyrrolo[1,2-a]pyrazine scaffold. nih.gov These ylides can then react with various dipolarophiles, such as alkenes and alkynes, in a [3+2] cycloaddition to form five-membered rings. wikipedia.orgnih.govrsc.org This methodology provides a powerful tool for constructing fused and spirocyclic systems containing the pyrrolo[1,2-a]pyrazine core. researchgate.net

Reaction with Isatin Derivatives: For example, the reaction of pyridinium (B92312) ylides with isatin-3-imines proceeds via a polar [3+2] cycloaddition to furnish spirocyclic imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net A similar strategy could be envisioned for pyrrolo[1,2-a]pyrazine-derived ylides.

Oxidation Reactions of this compound

The pyrrolo[1,2-a]pyrazine system can undergo oxidation at various positions, depending on the oxidant and the substitution pattern of the molecule.

Aromatization of Dihydro Derivatives: Dihydropyrrolo[1,2-a]pyrazinones can be oxidized to the corresponding aromatic pyrrolo[1,2-a]pyrazinones. For instance, a proline-derived dihydropyrrolopyrazinone was oxidized to the corresponding pyrrole using manganese dioxide (MnO2) without affecting other parts of the molecule. encyclopedia.pubmdpi.com

Oxidation of the Pyrrole Ring: The pyrrole ring itself can be susceptible to oxidation under certain conditions. For example, treatment with Selectfluor can lead to the formation of a 2-hydroxypyrrolin-5-one, which may subsequently undergo ring-opening. encyclopedia.pub

Hydrolysis Reactions of this compound Derivatives

The amide bond within the pyrazinone ring of this compound and its derivatives can be susceptible to hydrolysis under acidic or basic conditions.

Saponification: In the synthesis of certain derivatives, a saponification step using a base like potassium carbonate (K2CO3) is employed, indicating the lability of ester or amide functionalities within the broader molecular structure. encyclopedia.pubmdpi.com While direct hydrolysis of the pyrazinone ring is not explicitly detailed as a primary reaction, it is a potential transformation depending on the reaction conditions and the stability of the specific derivative. For instance, some this compound derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), and their stability to hydrolysis would be a key factor in their biological activity. nih.gov

Trifluoromethyl Group Transformations in Pyrrolo[1,2-a]pyrazines

The trifluoromethyl group is a common substituent in medicinal chemistry, and its transformation can lead to a variety of other functional groups.

Reactions with Nucleophiles: 1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines have been shown to react with O- and N-nucleophiles. researchgate.net These reactions can transform the trifluoromethyl group into amides and amidines, accompanied by the aromatization of the dihydropyrazine (B8608421) ring through the formal elimination of a hydrogen fluoride (B91410) molecule. researchgate.netresearchgate.net For example, reaction with methylamine (B109427) can yield both N-methylpyrrolo[1,2-a]pyrazine-1-carboxamides and their 3,4-dihydro analogs. researchgate.net

Spectroscopic Characterization and Structural Elucidation of Pyrrolo 1,2 a Pyrazin 1 2h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity of atoms and the stereochemistry of a molecule can be established.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the coupling constants (J) between adjacent protons reveal their spatial relationships.

In the ¹H NMR spectrum of a typical Pyrrolo[1,2-a]pyrazin-1(2H)-one derivative, the protons on the pyrrole (B145914) and pyrazine (B50134) rings resonate in the aromatic region, typically between 6.0 and 8.5 ppm. The exact chemical shifts are influenced by the nature and position of substituents. For instance, electron-withdrawing groups will generally shift the signals of nearby protons downfield (to higher ppm values), while electron-donating groups will cause an upfield shift.

The protons of the pyrazine ring often appear as doublets or double doublets, depending on the substitution pattern, with coupling constants characteristic of their ortho, meta, or para relationships. The protons on the pyrrole moiety also exhibit characteristic splitting patterns. The methylene protons at the 2-position, adjacent to the lactam nitrogen, typically appear as a singlet or a multiplet depending on the presence of adjacent chiral centers.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for a Substituted this compound Derivative

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.0-7.5d~3-4
H-4~6.5-7.0dd~3-4, ~1-2
H-6~7.8-8.2d~4-5
H-7~7.2-7.6d~4-5
2-CH₂~4.0-4.5s-
Substituent ProtonsVariableVariableVariable

Note: The chemical shifts are approximate and can vary significantly based on the solvent and the specific substituents on the ring system.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and electronic environment.

The carbonyl carbon (C-1) of the lactam in the this compound core is a key diagnostic signal, typically appearing in the downfield region of the spectrum, around 160-170 ppm. The sp²-hybridized carbons of the pyrrole and pyrazine rings resonate in the aromatic region, generally between 100 and 150 ppm. The sp³-hybridized carbon of the methylene group at the 2-position (C-2) is found further upfield. The chemical shifts of the carbon atoms in any side chains will appear in their characteristic regions of the spectrum.

Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for the this compound Core

Carbon AtomChemical Shift Range (δ, ppm)
C-1 (C=O)160 - 170
C-2 (CH₂)40 - 50
C-3110 - 125
C-4105 - 120
C-4a125 - 140
C-6140 - 155
C-7115 - 130
C-8a120 - 135

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules with overlapping one-dimensional spectra.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum indicates a one-bond C-H connection. This technique is invaluable for assigning the proton signal to its corresponding carbon atom in the molecular skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). These long-range correlations are instrumental in piecing together the molecular structure by identifying connections between different functional groups and parts of the molecule. For example, an HMBC correlation between the methylene protons at C-2 and the carbonyl carbon at C-1 would confirm their proximity within the lactam ring.

By combining the information from ¹H NMR, ¹³C NMR, HSQC, and HMBC experiments, a complete and unambiguous structural assignment of this compound derivatives can be achieved.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present.

For this compound derivatives, the most prominent and diagnostic absorption band is that of the lactam carbonyl (C=O) stretching vibration. This strong absorption typically appears in the region of 1650-1700 cm⁻¹. The exact frequency can be influenced by ring strain and the electronic effects of substituents.

Other characteristic IR absorptions include:

C-H stretching vibrations: Aromatic C-H stretches are generally observed above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene group and any alkyl substituents) appear just below 3000 cm⁻¹.

C=C and C=N stretching vibrations: These absorptions, originating from the aromatic rings, are typically found in the 1400-1600 cm⁻¹ region.

N-H stretching vibration: If the lactam nitrogen is unsubstituted (i.e., at the 2-position), a characteristic N-H stretching band will be observed in the region of 3200-3500 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupVibration TypeTypical Frequency Range (cm⁻¹)Intensity
C=O (Lactam)Stretch1650 - 1700Strong
N-H (Lactam)Stretch3200 - 3500Medium
C-H (Aromatic)Stretch3000 - 3100Medium-Weak
C-H (Aliphatic)Stretch2850 - 2960Medium-Weak
C=C / C=N (Aromatic)Stretch1400 - 1600Medium-Variable

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting molecular ion and its fragment ions are separated based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the determination of the molecular formula. For this compound (C₇H₆N₂O), the expected exact mass is approximately 134.0480 g/mol .

Electron ionization (EI) is a common ionization technique that often leads to extensive fragmentation of the molecular ion. The fragmentation pattern is a characteristic fingerprint of the molecule and can provide valuable structural information. The fragmentation of the this compound core is expected to involve cleavages of the lactam ring and the pyrrole and pyrazine moieties. Common fragmentation pathways for related heterocyclic systems include the loss of carbon monoxide (CO), hydrogen cyanide (HCN), and various small radical species. Analysis of these fragmentation patterns can help to confirm the connectivity of the ring system and the nature of any substituents.

Table 4: Expected Key Ions in the Mass Spectrum of a Generic this compound Derivative

IonDescription
[M]⁺˙Molecular Ion
[M-CO]⁺˙Loss of carbon monoxide from the lactam
[M-HCN]⁺˙Loss of hydrogen cyanide from the pyrazine ring
[M-R]⁺Loss of a substituent radical

X-ray Crystallographic Studies for Solid-State Structure Determination

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

X-ray crystallography provides definitive information on:

Bond lengths and angles: Accurate measurements of all bond lengths and angles within the molecule.

Conformation: The precise three-dimensional arrangement of the atoms.

Stereochemistry: The absolute configuration of any chiral centers.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including hydrogen bonding and π-stacking interactions.

The crystal structure of a 3,4-dihydrothis compound derivative has been reported in the Protein Data Bank (PDB ID: 7ZUN), confirming the utility of this technique for the definitive structural characterization of this class of compounds. rcsb.org Such studies are invaluable for validating structures proposed by other spectroscopic methods and for understanding the solid-state properties of these materials.

Table 5: Illustrative Crystallographic Data for a Pyrrolo[1,2-a]pyrazine (B1600676) Derivative

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8-12
b (Å)~10-15
c (Å)~15-20
β (°)~90-105
Volume (ų)~2000-3000
Z4

Note: These values are illustrative and will vary depending on the specific derivative and crystal packing.

Computational Chemistry and Theoretical Studies on Pyrrolo 1,2 a Pyrazin 1 2h One

Ab Initio Calculations for Structural Analysis

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are fundamental in determining the precise geometric structure of molecules. For bicyclic lactams, a class that includes the pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold, these calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles.

Methodologies such as the Hartree-Fock (RHF) method, often paired with basis sets like 6-31+G*, are employed to optimize molecular geometries. acs.org This basis set includes polarization and diffuse functions, which are particularly important for accurately describing anionic systems and systems with lone pairs, such as the nitrogen and oxygen atoms in the this compound ring. acs.org To achieve higher accuracy by accounting for electron correlation, Møller-Plesset perturbation theory (MP2) is also utilized. acs.org These calculations yield the principal geometric parameters of the molecule in the gas phase. acs.org The effect of a solvent environment can also be modeled using methods like the isodensity polarizable continuum model (IPCM), which places the solute in a cavity surrounded by a dielectric continuum representing the solvent. acs.org

Table 1: Representative Geometric Parameters from Ab Initio Calculations for Bicyclic Lactam Systems This table illustrates the type of structural data obtained from ab initio calculations on related bicyclic aza-β-lactam structures. acs.org

ParameterDescriptionTypical Calculated Value (Å or °)
Bond Lengths
C=OCarbonyl bond length~1.20 Å
C-N (lactam)Amide bond within the ring~1.37 Å
C-C (ring fusion)Bond at the junction of the two rings~1.53 Å
Bond Angles
N-C=OAngle involving the carbonyl group~125°
C-N-CAngle around the lactam nitrogen~120°
Dihedral Angles
H-N-C=ODefines the planarity of the amide group~180°

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying medium to large-sized molecules due to its balance of accuracy and computational cost. It is widely applied to investigate the electronic properties and reaction mechanisms of heterocyclic systems, including pyrazine (B50134) and pyrrole (B145914) derivatives. rsc.orgmdpi.com

DFT calculations, using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), are used to obtain optimized geometries, energies, and electronic parameters. acs.orgrsc.org These calculations help in understanding reaction pathways, such as the alkaline hydrolysis of β-lactams, by mapping the potential energy surface and identifying transition states. acs.org

Furthermore, DFT is essential for analyzing the electronic structure. It allows for the computation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. rsc.org Natural Bond Orbital (NBO) analysis can also be performed to investigate intramolecular charge transfer and hyperconjugative interactions. rsc.orgnih.gov The study of tetrapyrazinoporphyrazine derivatives using the PBE0 functional demonstrates the utility of DFT in simulating and interpreting electronic and vibrational spectra. mdpi.comnih.gov

Table 2: Common DFT Functionals and Basis Sets for Heterocycle Analysis

Functional/MethodBasis SetTypical Application
B3LYP6-31+G*Geometry optimization and reaction mechanisms. acs.org
B3LYP6-31G(d,p)Electronic structure and charge-transfer complex analysis. rsc.org
PBE0def2-TZVPElectronic and vibrational spectra of large macrocycles. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is crucial in drug discovery for screening virtual libraries and understanding ligand-target interactions. Derivatives of the this compound scaffold have been identified as potent inhibitors of various protein targets through such studies. nih.govnih.gov

For instance, 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives have been discovered as highly potent inhibitors of the Bromodomain and Extra-Terminal (BET) family proteins, which are significant targets in cancer therapy. nih.gov Other derivatives have shown excellent inhibitory activity against poly(ADP-ribose) polymerase-1 (PARP-1), another key enzyme in cancer treatment. nih.govirbm.com

The docking process involves preparing the 3D structures of both the ligand and the protein. Software like AutoDock is used to explore various binding poses of the ligand within the active site of the protein, calculating a binding score or energy for each pose. nih.gov The results reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govresearchgate.net

Table 3: Molecular Docking of this compound Derivatives

Derivative ScaffoldProtein TargetTherapeutic AreaKey Finding
8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-oneBET Bromodomains (e.g., BRD4)CancerIdentification as a new, potent binding fragment. nih.gov
This compoundPARP-1CancerDiscovery of novel, potent PARP-1 inhibitors. nih.govirbm.com
Pyrrolo[2,3-d]pyrimidine (related core)Protein Kinases (VEGFR2, Her2)CancerPrediction of binding modes and interactions in the kinase active site. researchgate.net
Pyrrolo[3,2-d]pyrimidine (related core)EGFR, CDK-2CancerHigh binding affinity for the examined kinase targets. nih.gov

Molecular Dynamics (MD) Simulations for System Stability and Binding Mechanisms

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the dynamic stability of the predicted ligand-protein complex and to refine the understanding of the binding mechanism. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

Using software packages like GROMACS, the docked complex is placed in a simulated physiological environment (e.g., a water box with ions) and a simulation is run for a duration of nanoseconds (e.g., 100 to 200 ns). nih.govmdpi.com During the simulation, various parameters are monitored to evaluate the stability and behavior of the system.

Key analyses include:

Root Mean Square Deviation (RMSD): Calculated for the protein backbone and the ligand to assess conformational stability. A stable RMSD value over time suggests the system has reached equilibrium. nih.govmdpi.com

Root Mean Square Fluctuation (RMSF): Calculated for individual residues to identify flexible regions of the protein. researchgate.net

Solvent Accessible Surface Area (SASA): Measures the surface area of the protein accessible to the solvent, which can indicate conformational changes upon ligand binding. mdpi.com

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and protein are tracked throughout the simulation to identify stable and crucial interactions. nih.gov

These simulations provide a more realistic and dynamic picture of the ligand-target interaction than the static view offered by docking alone. nih.govnih.gov

Table 4: Key Metrics in Molecular Dynamics Simulations

MetricPurpose
RMSDAssesses the overall stability of the protein-ligand complex over time.
RMSFIdentifies flexible or rigid regions of the protein upon ligand binding.
Hydrogen BondsDetermines the key residue interactions that stabilize the ligand in the binding pocket.
Binding Free Energy (MM/PBSA, MM/GBSA)Estimates the binding affinity by calculating the free energy of binding from simulation snapshots. nih.gov

Energy Gap Analysis (HOMO-LUMO) of this compound Derivatives

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the electronic properties and chemical reactivity of a molecule. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor.

These energies are typically calculated using DFT methods. rsc.orgnih.gov

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor. nih.gov

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor. nih.gov

HOMO-LUMO Gap (ΔE = ELUMO - EHOMO): This gap is an indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. rsc.org This is often associated with higher chemical reactivity and potential for charge-transfer interactions. rsc.org

For pyrazine and pyrrole derivatives, FMO analysis provides insights into their electronic behavior and helps in designing molecules with desired electronic properties for applications in materials science or as bioactive agents. rsc.orgresearchgate.net

Table 5: Interpretation of Frontier Molecular Orbital (FMO) Analysis

Orbital/ParameterSignificanceImplication
HOMO EnergyCorrelates with ionization potential; electron-donating ability.Higher energy indicates a stronger tendency to donate electrons (nucleophilicity).
LUMO EnergyCorrelates with electron affinity; electron-accepting ability.Lower energy indicates a stronger tendency to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE)Index of chemical reactivity and kinetic stability.A small gap implies low kinetic stability and high chemical reactivity.

Biological Activities and Medicinal Chemistry Applications of Pyrrolo 1,2 a Pyrazin 1 2h One Derivatives

Antimicrobial Properties of Pyrrolo[1,2-a]pyrazin-1(2H)-one Compounds

The emergence of drug-resistant microbial strains has created an urgent need for novel antimicrobial agents. Derivatives of the this compound scaffold have demonstrated promising activity against a variety of microbial pathogens, including bacteria, fungi, and viruses.

Antibacterial Activity

Certain derivatives of the pyrrolo[1,2-a]pyrazine (B1600676) core have shown notable antibacterial properties. A significant example is the compound pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, which was isolated from the marine bacterium Bacillus tequilensis MSI45. nih.govnih.govresearchgate.net This natural product has demonstrated potent inhibitory effects against multidrug-resistant Staphylococcus aureus (MDRSA), a significant human pathogen. nih.govnih.govresearchgate.net The compound was identified as bactericidal, with a minimum inhibitory concentration (MIC) of 15 ± 0.172 mg L⁻¹ and a minimum bactericidal concentration (MBC) of 20 ± 0.072 mg L⁻¹. nih.govnih.govresearchgate.net In another study, a metabolite identified as pyrrole (B145914) (1, 2, a) pyrazine (B50134) 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP), produced by a marine Staphylococcus sp. strain MB30, also exhibited antimicrobial activity against human pathogenic bacteria. nih.gov

CompoundSource OrganismTarget BacteriumMICMBCReference
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydroBacillus tequilensis MSI45Multidrug-resistant Staphylococcus aureus15 ± 0.172 mg L⁻¹20 ± 0.072 mg L⁻¹ nih.govnih.govresearchgate.net
Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP)Staphylococcus sp. strain MB30Human pathogenic bacteriaNot ReportedNot Reported nih.gov

Antifungal Activity, including against Multidrug-Resistant Strains

The pyrrolo[1,2-a]pyrazine scaffold has also been a source of potent antifungal agents, particularly against opportunistic pathogens like Candida species, which are known to develop resistance to common antifungal drugs. rsc.org For instance, a series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives were synthesized and evaluated for their ability to inhibit drug-efflux pumps in Candida albicans, which is a major mechanism of drug resistance. rsc.org These compounds were shown to inhibit the transporters CaCdr1p and CaMdr1p. For cells overexpressing the Cdr1p pump, nineteen of these compounds displayed MIC₈₀ values ranging from 100 to 901 μM, with relative resistance index (RI) values between 8 and 274, indicating a significant reversal of resistance. rsc.org

Compound ClassTarget OrganismTarget TransporterActivityReference
Piperazinyl-pyrrolo[1,2-a]quinoxaline derivativesCandida albicans (overexpressing CaCdr1p)CaCdr1pMIC₈₀: 100-901 μM; RI: 8-274 rsc.org
Piperazinyl-pyrrolo[1,2-a]quinoxaline derivativesCandida albicans (overexpressing CaMdr1p)CaMdr1p7 compounds showed RI > 4 rsc.org

Antiviral Activity, including HIV-1

Derivatives of the this compound skeleton are recognized for their potential as antiviral agents, notably as inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1). Research has identified 8-hydroxy-3,4-dihydrothis compound derivatives as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. These compounds effectively block the strand transfer process of the integrase. Further structural development led to pseudosymmetrical tricyclic pyrrolopyrazine inhibitors with enhanced antiviral activity. The broader pyrrole chemical class is also noted for its capacity to inhibit HIV-1 viruses. psu.edu While not direct derivatives of the core scaffold, related pyrrolo-based heterocyclic systems have also shown significant anti-HIV activity. For example, certain pyrrolobenzoxazepinone derivatives act as non-nucleoside HIV-1 reverse transcriptase inhibitors, with one compound showing an IC₅₀ of 0.25 µM. nih.gov

Compound ClassViral TargetMechanism of ActionReported ActivityReference
8-Hydroxy-3,4-dihydrothis compound derivativesHIV-1Integrase InhibitionPotent inhibition of viral replication
Pyrrolobenzoxazepinone derivativesHIV-1Reverse Transcriptase InhibitionIC₅₀ = 0.25 µM nih.gov
Pyrrolo[2,1-f] nih.govnih.govtandfonline.comtriazine derivativesInfluenza A (H1N1)Neuraminidase Inhibition (putative)IC₅₀ = 4 µg/mL urfu.ru

Anti-inflammatory Effects of this compound Derivatives

The pyrrolo[1,2-a]pyrazine scaffold is a recognized template in the development of new anti-inflammatory agents. psu.edu Research has shown that derivatives of this structure can modulate inflammatory pathways. A study involving the synthesis of three pyrrolo[1,2-a]pyrazine derivatives demonstrated their ability to inhibit the production of interleukin-6 (IL-6), a key pro-inflammatory cytokine. At a concentration of 50 µM, these compounds exhibited moderate in vitro anti-inflammatory effects, with inhibition rates against IL-6 ranging from 43% to 59%. psu.edu Another related series of compounds, based on the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold, was found to potently suppress the production of pro-inflammatory cytokines and chemokines induced by lipopolysaccharide (LPS). nih.gov

Compound ClassAssayTargetActivityConcentrationReference
Pyrrolo[1,2-a]pyrazine derivativesIn vitroIL-6 Production43-59% inhibition50 µM psu.edu
Pyrrolo[1,2-a]quinoxaline derivativesIn vitroLPS-induced pro-inflammatory cytokines/chemokinesStrong suppressionNot specified nih.gov

Anticancer and Antitumor Activities of this compound Analogs

The this compound core structure has been a fruitful scaffold for the discovery of novel anticancer agents. These compounds have shown efficacy against various cancer cell lines through mechanisms that include the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival. nih.govirbm.com

A notable example is the metabolite pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP), which was isolated from a marine bacterium, Staphylococcus sp. strain MB30. nih.gov This compound displayed significant in vitro anticancer activity against human lung (A549) and cervical (HeLa) cancer cells in a dose-dependent manner. The IC₅₀ concentrations were determined to be 19.94 ± 1.23 μg/mL for A549 cells and 16.73 ± 1.78 μg/mL for HeLa cells. nih.gov Mechanistic studies revealed that PPDHMP induces apoptosis, characterized by nuclear condensation and the formation of apoptotic bodies, and arrests the cell cycle at the G1 phase. nih.gov

CompoundCancer Cell LineIC₅₀ ValueMechanism of ActionReference
Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP)A549 (Lung)19.94 ± 1.23 μg/mLInduction of apoptosis, G1 cell cycle arrest nih.gov
HeLa (Cervical)16.73 ± 1.78 μg/mLInduction of apoptosis, G1 cell cycle arrest nih.gov
This compound derivativesBRCA deficient cellsLow double-digit nM rangePARP-1 Inhibition irbm.comnih.gov

Kinase Inhibition (e.g., PIM Kinases, Akt Kinase, eEF-2K, Protein Kinases)

A primary mechanism through which this compound analogs exert their anticancer effects is through the inhibition of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.

PIM Kinases: A novel series of pyrrolo[1,2-a]pyrazinones has been identified as potent and selective inhibitors of PIM kinases, a family of serine/threonine kinases (PIM1, PIM2, PIM3) that are overexpressed in many human cancers. nih.gov The initial hit compounds from this series inhibited PIM isoforms with IC₅₀ values in the low micromolar range. nih.gov Through rational, structure-based optimization, a lead compound was discovered that demonstrated excellent potency against PIM kinases and high selectivity against a broad panel of other kinases. nih.gov Subsequent work focused on stereoselective synthesis to improve pharmacokinetic properties, leading to a compound with excellent potency for PIM1 and PIM2 that effectively promoted the degradation of the oncoprotein c-Myc. nih.gov

Poly(ADP-ribose) Polymerase-1 (PARP-1): Researchers have also discovered a series of this compound derivatives that act as potent inhibitors of PARP-1. irbm.comnih.gov PARP-1 is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Optimization of this series led to compounds with excellent PARP-1 enzyme potency and the ability to inhibit the proliferation of BRCA-deficient cells in the low double-digit nanomolar range, while showing high selectivity over cancer cells proficient in BRCA. irbm.comnih.gov

Other Kinases: The broader class of pyrrole-containing heterocyclic compounds, including structures related to this compound, are known to inhibit a range of other kinases important in oncology. For example, pyrrolo[2,3-d]pyrimidine derivatives have been developed as multi-targeted inhibitors of kinases such as EGFR, Her2, VEGFR2, and CDK2. mdpi.com Furthermore, the inhibition of eukaryotic elongation factor 2 kinase (eEF-2K), an atypical alpha-kinase, has emerged as a therapeutic strategy in cancer, and various heterocyclic compounds are being explored for this purpose. mdpi.compsecommunity.org

Compound ClassKinase TargetPotencyReference
Pyrrolo[1,2-a]pyrazinonesPIM KinasesIC₅₀ in low micromolar range nih.gov
3,4-Dihydrothis compound derivativesPIM1, PIM2Excellent potency nih.gov
This compound derivativesPARP-1Low double-digit nM range in BRCA deficient cells irbm.comnih.gov

Bromodomain and Extra-Terminal (BET) Bromodomain Inhibition

The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription. Their inhibition has emerged as a promising strategy in cancer therapy. The 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one core has been identified as a novel and potent binder to BET bromodomains. researchgate.netacs.orgnih.gov

Researchers have successfully incorporated this fragment into the scaffold of existing BET inhibitors, such as ABBV-075, leading to a new series of highly potent inhibitors. acs.orgnih.gov The pyrazin-1(2H)-one core is crucial for activity, forming a key bidentate hydrogen-bonding interaction with the conserved asparagine (Asn140) residue in the bromodomain's binding pocket, along with a water-mediated hydrogen bond to a tyrosine residue (Tyr97). acs.org

Further optimization of these derivatives has led to the discovery of preclinical candidates with excellent selectivity for the BET family over other bromodomain-containing proteins like EP300. nih.gov For instance, compound 38 (from the study by J. Med. Chem. 2020, 63, 8, 3956–3975) demonstrated approximately 1500-fold selectivity for BRD4(1) over EP300, a significant improvement compared to other known inhibitors. nih.gov This high selectivity is critical for minimizing off-target effects.

Table 1: BET Bromodomain Inhibitory Activity of Selected this compound Derivatives

Compound BRD4(1) IC₅₀ (nM) Selectivity vs. EP300
13 1.9 -
14 9.5 -
37 0.5 >2000-fold
38 0.7 ~1500-fold

Data sourced from J. Med. Chem. 2020, 63, 8, 3956–3975. IC₅₀ values represent the concentration required for 50% inhibition.

Modulation of Downstream Cellular Targets (e.g., c-Myc degradation)

A primary mechanism through which BET inhibitors exert their anti-cancer effects is by suppressing the transcription of key oncogenes. One of the most critical downstream targets of BET proteins is the c-Myc oncoprotein, a transcription factor that is a central regulator of cellular proliferation and is frequently deregulated in human cancers. researchgate.netnih.gov

The c-Myc protein is naturally unstable, with its levels tightly controlled through rapid degradation via the ubiquitin-proteasome pathway. nih.gov By inhibiting the binding of BET proteins (specifically BRD4) to acetylated histones at the c-Myc gene locus, this compound-based BET inhibitors effectively downregulate c-Myc mRNA expression. researchgate.net This leads to a rapid decrease in the levels of the c-Myc protein, thereby inhibiting the uncontrolled cell proliferation driven by this oncogene. This targeted suppression of a key cancer driver underscores the therapeutic potential of these compounds.

Inhibition of Cell Growth and Antiproliferative Activity

The direct consequence of BET inhibition and subsequent c-Myc downregulation is potent antiproliferative activity in various cancer models. This compound derivatives have demonstrated significant inhibition of cell growth in hematologic malignancies and solid tumors. researchgate.netnih.gov

In studies, orally administered compound 38 resulted in complete tumor growth inhibition (99.7% TGI) in a mouse xenograft model of acute myeloid leukemia (AML), showcasing its in vivo efficacy and good tolerability. nih.gov Furthermore, other derivatives based on the this compound scaffold have shown potent cell proliferation inhibition in BRCA deficient cells by targeting poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov Another related series, the cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazines, were found to inhibit cancer cell proliferation by targeting N-myristoyltransferase (NMT). psu.edu

Table 2: Antiproliferative Activity of a this compound Derivative

Compound Cell Line Efficacy (Tumor Growth Inhibition)
38 MV-4-11 (AML Xenograft) 99.7%

Data sourced from J. Med. Chem. 2020, 63, 8, 3956–3975.

Neurological and Neuropsychiatric Applications

Beyond oncology, derivatives of the pyrrolo[1,2-a]pyrazine core have been investigated for their utility in treating neurological and neuropsychiatric disorders.

Anxiolytic Activity

The pyrrolo-pyrazine scaffold is found within molecules designed to modulate central nervous system activity. While research on the specific this compound core for anxiolytic effects is limited, structurally related fused pyrazine systems have shown significant potential. For example, derivatives of pyrazino[1,2-a] researchgate.netnih.govbenzodiazepines have been synthesized and evaluated for anxiolytic activity, with some compounds showing promising effects. nih.gov The exploration of related heterocyclic systems, such as annulated pyrrolo researchgate.netnih.govbenzodiazepines, has also yielded compounds with notable anxiolytic, sedative, and anticonvulsant properties in preclinical models. mdpi.com

Melanin-Concentrating Hormone (MCH-R1) Antagonism in Antiobesity Therapy

The melanin-concentrating hormone receptor-1 (MCH-R1) is a key regulator of food intake and body weight, making it an attractive target for anti-obesity therapies. google.comfrontiersin.org Antagonism of this receptor has been shown to reduce food intake and promote weight loss in preclinical models. frontiersin.org The pyrrolone and pyrrolidinone chemical motifs, which are structurally related to this compound, have been utilized to develop potent MCH-R1 antagonists. google.com These compounds are being investigated for the treatment of obesity and related metabolic disorders like diabetes. google.com

mGluR5 Antagonism

The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is implicated in various central nervous system disorders, and its modulation is a key area of research. A series of phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives have been developed as potent, selective, and non-competitive antagonists of mGluR5. nih.govresearchgate.net These molecules offer a new tool for studying the role of mGluR5 in conditions such as anxiety and addiction. nih.govasianpubs.org The structure-activity relationship studies of these compounds have provided valuable insights into the binding pocket of the mGluR5 receptor, aiding in the design of future antagonists with improved properties. researchgate.netasianpubs.org

Adenosine (B11128) Receptor Modulation

Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G-protein-coupled receptors that play crucial roles in a multitude of physiological processes, making them attractive targets for therapeutic intervention in conditions affecting the central nervous system, cardiovascular system, and inflammatory responses. nih.govnih.gov While various heterocyclic compounds, such as pyrazolo derivatives, have been extensively studied as adenosine receptor antagonists, a specific examination of the literature reveals a notable lack of direct evidence linking the this compound core to significant adenosine receptor modulation. nih.govresearchgate.net Research has predominantly focused on other scaffolds for the development of potent and selective adenosine receptor ligands. nih.gov

Serotonin (B10506) Receptor Agonism/Antagonism

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse family of receptors that are implicated in a wide range of physiological and psychological processes. Consequently, they are important targets for drugs treating depression, schizophrenia, and other neuropsychiatric disorders. nih.gov A review of published research indicates that while many heterocyclic compounds have been developed as serotonin receptor agonists or antagonists, there is a lack of specific studies focusing on the interaction of this compound derivatives with serotonin receptors. The exploration of this scaffold for activity at 5-HT receptors appears to be an under-researched area.

Immunosuppressive Response Modulation (e.g., Indoleamine-2,3-dioxygenase 1 (IDO-1) Inhibitors)

Indoleamine-2,3-dioxygenase 1 (IDO-1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and has emerged as a critical regulator of immune responses. nih.govnih.gov By depleting tryptophan and producing immunomodulatory metabolites, IDO-1 can suppress T-cell function, promoting immune tolerance. This mechanism is exploited by some tumors to evade the immune system, making IDO-1 a significant target for cancer immunotherapy. nih.gov Although the development of IDO-1 inhibitors is an active area of research, with various chemical scaffolds being investigated, there is currently no significant body of literature that identifies derivatives of this compound as potent IDO-1 inhibitors. rsc.org

Enzyme Inhibition Mechanisms (e.g., HMGR inhibition)

While direct inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) by this compound derivatives is not extensively documented in the context of cholesterol-lowering drugs, research into the antifungal properties of related structures has suggested a potential link. A study on pyrrolo[1,2-a]pyrazines demonstrated potent antifungal activity against several Candida species. Docking analysis within this study suggested that the observed antifungal effect was likely mediated through the interaction of these compounds with the catalytic site of Candida's HMGR enzyme. This suggests that the pyrrolo[1,2-a]pyrazine scaffold can be accommodated within the active site of HMGR, presenting a potential mechanism for its antifungal action.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The this compound scaffold has proven to be a versatile template for the development of various enzyme inhibitors. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these derivatives against different targets.

PARP-1 Inhibitors: A novel series of this compound derivatives were identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov The optimization of this series led to compounds with excellent enzymatic potency and the ability to inhibit the proliferation of BRCA-deficient cells in the low double-digit nanomolar range. nih.gov

PIM Kinase Inhibitors: Starting from initial hits with low micromolar IC50 values, a rational optimization strategy was applied to develop potent and selective inhibitors of PIM kinases. nih.gov Guided by the crystal structure of a lead compound in the PIM1 kinase domain, modifications were made to the pyrrolo[1,2-a]pyrazinone core, leading to the discovery of a compound with potent inhibitory activity and excellent selectivity against a broad panel of kinases. nih.gov

BET Bromodomain Inhibitors: The 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment was identified as a new binder for BET bromodomains. nih.gov By incorporating this fragment into the scaffold of a known BET inhibitor, ABBV-075, a series of highly potent derivatives were generated. Further optimization of these compounds led to significant improvements in selectivity and in vivo efficacy. nih.gov

Table 1: SAR Highlights of this compound Derivatives

Target Initial Hit Activity Key Optimization Strategies Optimized Activity
PARP-1 Micromolar range Optimization of substituents on the pyrrolopyrazinone core Low double-digit nanomolar IC50 in cell proliferation assays nih.gov
PIM Kinases Low micromolar IC50 Rational design based on co-crystal structure Potent and highly selective kinase inhibition nih.gov
BET Bromodomains Fragment binder identified Incorporation into existing scaffold and druggability optimization High potency and >1500-fold selectivity for BRD4(1) over EP300 nih.gov

Drug Discovery and Development Aspects

The this compound scaffold has been successfully utilized in drug discovery programs, leading to the identification of preclinical candidates with promising therapeutic potential.

The development of BET bromodomain inhibitors provides a clear example of preclinical candidate identification and optimization. The initial discovery of an 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment as a binder to BET bromodomains was a critical starting point. nih.gov This fragment was then incorporated into the structure of ABBV-075, a compound that had already entered Phase I clinical trials. This strategy led to a new series of compounds with high potency. nih.gov

Further optimization focused on improving "druggability" properties, which includes enhancing selectivity and in vivo performance. This effort culminated in the discovery of compound 38 , identified as a potential preclinical candidate. nih.gov This compound demonstrated superior selectivity for the BET bromodomain family compared to other bromodomains. For instance, it showed approximately 1500-fold selectivity for BRD4(1) over EP300, a significant improvement over the 63-fold selectivity of ABBV-075. nih.gov In animal models, orally administered compound 38 resulted in a 99.7% tumor growth inhibition (TGI) and was well-tolerated. nih.gov

Table 2: Preclinical Profile of a this compound-based BET Inhibitor

Compound Target Key Feature In Vivo Efficacy Reference
Compound 38 BET Bromodomains ~1500-fold selectivity for BRD4(1) over EP300 99.7% TGI (oral administration) nih.gov

Pharmacokinetic (PK) and ADME Properties

The development of this compound derivatives as therapeutic agents has been supported by investigations into their pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. These studies are crucial for determining the viability of a compound as a drug candidate.

Optimization efforts within a series of these compounds as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors led to derivatives with promising metabolic stability. nih.gov Early-stage compounds in this class were assessed for their stability in the presence of rat liver microsomes, a common in vitro method to predict hepatic metabolism in vivo. nih.gov This screening is a critical step in identifying compounds that are not excessively metabolized, a key characteristic for maintaining therapeutic concentrations in the body. nih.gov

Further research into a series of PIM kinase inhibitors based on the pyrrolo[1,2-a]pyrazinone scaffold also involved the evaluation of their pharmacokinetic data to guide the optimization process. nih.gov This systematic approach, integrating synthesis and PK analysis, was instrumental in advancing the series towards more potent and effective inhibitors. nih.gov

One notable derivative, compound 38 , an inhibitor of the Bromodomain and Extra-Terminal (BET) family, demonstrated favorable PK properties in preclinical models. Following intravenous administration in rats, it exhibited a moderate plasma clearance. When administered orally to mice, it showed good exposure.

Table 1: Pharmacokinetic Parameters of Compound 38

Species Route of Administration Parameter Value
Rat Intravenous Clearance (CL) 26.8 mL/min/kg
Rat Intravenous Volume of Distribution (Vss) 2.1 L/kg
Rat Intravenous Half-life (t1/2) 1.1 h
Mouse Oral Maximum Concentration (Cmax) 1363 ng/mL

This table is generated based on data interpretation and may not be exhaustive.

Selectivity Profile Against Biological Targets

A hallmark of a promising drug candidate is its selectivity, meaning it primarily interacts with its intended biological target, thereby minimizing off-target effects. Derivatives of this compound have shown remarkable selectivity across different target classes.

In the pursuit of PIM kinase inhibitors, a rational optimization strategy led to the discovery of compound 15a . This derivative was found to be a potent inhibitor of PIM kinases and demonstrated excellent selectivity when tested against a broad panel of representative kinases from various families. nih.gov

Similarly, research into PARP inhibitors from this chemical class produced compounds with high selectivity. nih.gov Optimized derivatives were potent against the PARP-1 enzyme and selectively inhibited the growth of cancer cells deficient in the BRCA gene, while showing significantly less activity against cancer cells with functional BRCA. nih.govirbm.com

Another exemplary case is compound 38 , a BET bromodomain inhibitor. acs.org This compound displayed outstanding selectivity for the BET bromodomain family over other bromodomains. For instance, its selectivity for BRD4(1) was approximately 1500-fold higher compared to its activity against EP300, a non-BET bromodomain. acs.org This high degree of selectivity is a significant improvement over other known inhibitors like ABBV-075. acs.org

Table 2: Selectivity of this compound Derivatives

Compound/Series Primary Target(s) Selectivity Profile
15a PIM Kinases Excellent selectivity against a large panel of other kinases. nih.gov
PARP Inhibitor Series PARP-1 Excellent selectivity for inhibiting proliferation of BRCA-deficient cells over BRCA-proficient cells. nih.govirbm.com

| 38 | BET Bromodomains (e.g., BRD4(1)) | ~1500-fold selectivity for BRD4(1) over the non-BET bromodomain EP300. acs.org |

This table is generated based on data interpretation and may not be exhaustive.

Bioavailability Studies

Bioavailability, the fraction of an administered drug that reaches the systemic circulation, is a critical pharmacokinetic parameter, especially for orally administered drugs. While comprehensive bioavailability data for all derivatives are not publicly detailed, studies on specific compounds indicate successful oral administration.

For instance, compound 38 , a potent BET bromodomain inhibitor, was administered orally in preclinical tumor growth models. acs.org This oral administration resulted in the complete inhibition of tumor growth, suggesting that the compound is sufficiently absorbed and stable to reach its target in effective concentrations after passing through the digestive system. acs.org The good exposure observed in mice following an oral dose further supports its potential for oral bioavailability.

Therapeutic Potential in Disease States

The versatile scaffold of this compound has enabled the development of inhibitors for a wide range of biological targets, indicating its therapeutic potential in multiple disease areas. researchgate.net

Cancer: A significant area of application is in oncology. Derivatives have been successfully developed as potent and selective inhibitors of several key cancer-related targets:

PIM Kinases: These kinases are involved in cell growth and survival, making them attractive targets for cancer therapy. nih.gov

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP inhibitors have shown significant success in treating cancers with specific DNA repair defects, such as those with BRCA mutations. nih.govirbm.com

Bromodomain and Extra-Terminal (BET) Proteins: BET inhibitors are a promising class of epigenetic drugs being investigated for various cancers. acs.org

Neurological Disorders: The therapeutic reach of these compounds extends to the central nervous system.

Epilepsy: Perhydropyrrolo[1,2-a]pyrazine derivatives have demonstrated anticonvulsant activity in animal models of epilepsy, including models of pharmacoresistant seizures. researchgate.net

Substance Abuse: Phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives have been studied as antagonists of the metabotropic glutamate receptor 5 (mGluR5), a target for treating addictive behaviors like cocaine seeking. asianpubs.org

Infectious Diseases: The scaffold has also been explored for its potential against pathogens.

Viral Infections: Fused analogs of pyrrole have shown potential as antiviral agents. nih.gov Specifically, pyrrolo[2,1-f] nih.govnih.govnih.govtriazines, which are structurally related, have been identified as having activity against the influenza A virus. mdpi.com

Bacterial and Fungal Infections: Various pyrrolopyrazine derivatives have exhibited antibacterial and antifungal activities. researchgate.netresearchgate.net

Other Potential Applications:

Inflammatory Conditions: The general class of pyrrole and its fused analogs has been noted for potential anti-inflammatory activity. nih.gov

Endocrine Disorders: Certain derivatives have been developed as vasopressin V1b receptor antagonists, which have potential applications in treating conditions like anxiety and depression. google.com

Antioxidant Activity: Some derivatives, such as hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione, have been identified as having antioxidant properties. researchgate.net

Table 3: Therapeutic Potential and Associated Biological Targets

Disease Area Biological Target/Activity
Cancer PIM Kinases, PARP-1, BET Bromodomains. nih.govnih.govacs.org
Epilepsy Anticonvulsant Activity. researchgate.net
Substance Abuse mGluR5 Antagonism. asianpubs.org
Viral Infections Antiviral Activity (e.g., against Influenza A). mdpi.com
Bacterial/Fungal Infections Antimicrobial/Antifungal Activity. researchgate.netresearchgate.net

This table is generated based on data interpretation and may not be exhaustive.

Isolation and Characterization from Natural Sources

Occurrence of Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives in Natural Products

The pyrrolo[1,2-a]pyrazine (B1600676) core is a significant heterocyclic scaffold found in a variety of natural products. nih.govresearchgate.net These compounds are produced by a range of organisms and exhibit a wide array of biological activities. nih.govresearchgate.net Many derivatives have been isolated from natural sources, including microbes, marine life, and plants. nih.gov The structural diversity of these natural alkaloids has spurred interest in their synthesis and potential applications.

Fungi, Plants, and Marine Organisms as Sources

Derivatives of this compound are predominantly found in marine environments, particularly within sponges and their associated microorganisms. nih.govrsc.orgrsc.org However, their presence is not limited to the marine biome, as they have also been identified from terrestrial and plant-associated microbes.

Fungi and Bacteria:

Microbial secondary metabolites are a rich source of biologically active compounds. ekb.eg Bacteria, particularly those from the Bacillus and Streptomyces genera, are notable producers of pyrrolopyrazine derivatives. For instance, a hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione derivative was identified as the primary secondary metabolite in Bacillus cereus strain KSAS17, isolated from a potato rhizosphere. ekb.eg This compound demonstrated antifungal activity against the soil-borne fungus Sclerotium bataticola. ekb.eg Similarly, bacteria associated with marine sponges, such as Streptomyces sp. and Bacillus sp., have been found to produce these compounds. nih.govnih.govresearchgate.net The isolation of these bacteria often involves specialized culture techniques to mimic their natural environment. nih.govnih.gov

Plants:

While direct isolation from plant tissues is not commonly reported, the association of producing microbes with plants is a significant source. As mentioned, Bacillus cereus isolated from the rhizosphere of potatoes produces pyrrolo[1,2-a]pyrazine derivatives, indicating that the plant-soil environment is a habitat for these microorganisms. ekb.eg

Marine Organisms:

Marine sponges of the orders Halichondrida and Agelasida are prolific sources of pyrrole-imidazole alkaloids, which often feature the this compound scaffold. rsc.orgnih.gov The genus Agelas is particularly well-known for producing a vast array of these compounds, which are considered important chemotaxonomic markers. nih.govrsc.org Sponges such as Agelas nakamurai, Agelas dispar, Stylissa massa, and Stylissa caribica have all yielded various derivatives. nih.govnih.govnih.govnih.gov It is widely believed that many of these compounds are produced by symbiotic microorganisms living within the sponge tissue. rsc.orgij-aquaticbiology.commdpi.commdpi.com

Specific Natural Product Analogs (e.g., Longamide A, Mukanadin C, Hanishin (B1249656), Stylisine D, Cyclooroidin (B1254222), Agesamide)

Several specific analogs of this compound have been isolated and characterized from natural sources, primarily marine sponges. These compounds often exhibit bromine substitution, a common feature of marine alkaloids.

Longamide: Longamide B was isolated from the Caribbean marine sponge Agelas dispar. nih.gov Longamide C has been sourced from the Indonesian Agelas nakamurai. rsc.org

Mukanadin C: Three new bromopyrrole alkaloids, mukanadins A, B, and C, were first isolated from the Okinawan marine sponge Agelas nakamurai. nih.govresearchgate.net Their structures were determined using spectroscopic data. nih.govresearchgate.net Mukanadin C has also been isolated from the sponge Axinella carteri. researchgate.net

Hanishin: The methyl ester of hanishin was isolated from the marine sponge Agelas ceylonica collected near the Mandapam coast in India. nih.govresearchgate.net Additionally, (±)-hanishin was identified in an Agelas species from the Xisha Islands. nih.gov

Stylisine D: Stylisines A, D, and E are among the pyrrole (B145914) alkaloids that have been isolated from the marine sponge Stylissa massa. nih.govresearchgate.net

Cyclooroidin: While oroidin (B1234803) is a well-known precursor to many pyrrole-imidazole alkaloids, the specific isolation of cyclooroidin derivatives like oxocyclostylidol (B1258058) has been reported from the Caribbean sponge Stylissa caribica. nih.gov

Agesasines: While "Agesamide" is not commonly found in the literature, two related bromopyrrole alkaloids, Agesasine A and Agesasine B, were isolated from the Okinawan marine sponge Agelas spp. mdpi.com These compounds are notable for lacking the typical aminoimidazole moiety. mdpi.com

Future Perspectives and Emerging Research Areas

Development of Novel Pyrrolo[1,2-a]pyrazin-1(2H)-one Architectures

The exploration of new chemical space around the this compound core is a major focus for future research. The development of innovative synthetic strategies is crucial for generating novel analogues with improved potency, selectivity, and pharmacokinetic properties. A review of synthetic strategies highlights several successful approaches to construct the dihydropyrrolo[1,2-a]pyrazinone scaffold, including the fusion of a pyrazinone to a pyrrole (B145914) derivative, multicomponent reactions, and other miscellaneous strategies. mdpi.com

One promising approach involves the use of pyrrole-based enaminones as versatile building blocks. For instance, new pyrrolo[1,2-a]pyrazines have been synthesized through the cyclization of 2-formylpyrrole-based enaminones with ammonium (B1175870) acetate (B1210297). nih.gov This method allows for the introduction of a variety of substituents, leading to a diverse library of compounds for biological screening. Another innovative strategy is the domino synthesis of pyrrolo[1,2-a]pyrazines from 1H-2-pyrrolecarbaldehyde and vinyl azides, which proceeds under mild conditions. researchgate.net

Researchers are also exploring palladium-catalyzed cyclization reactions to create these structures. mdpi.com Furthermore, multicomponent reactions, such as the Ugi reaction, have been employed to generate polysubstituted pyrrolopyrazinones, which have shown potential as dengue inhibitors. The ability to readily functionalize the core structure through these varied synthetic routes will continue to drive the discovery of new derivatives with unique biological activities.

Exploration of New Biological Targets and Therapeutic Applications

While the this compound scaffold has been successfully utilized to develop inhibitors for several known targets, the exploration for new biological applications is an ongoing and exciting frontier. Initially recognized for their role as potent and selective non-competitive antagonists of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), their therapeutic potential has expanded significantly. nih.gov

Recent research has identified novel derivatives as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, with some compounds showing excellent potency and selectivity for BRCA deficient cancer cells. nih.gov Another important area of investigation is the development of inhibitors for the bromodomain and extra-terminal (BET) family of proteins, which are promising targets for cancer therapy. nih.gov An 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment has been identified as a new binder to BET bromodomains, leading to the generation of highly potent inhibitors. nih.gov

The scaffold has also been explored for its activity against PIM kinases, a family of serine/threonine kinases implicated in cancer. nih.gov A rational optimization strategy, guided by crystallography, led to the discovery of a potent and selective PIM kinase inhibitor. nih.gov Beyond cancer, novel series of pyrrolo[1,2-a]pyrazines have been identified as potent and selective antagonists for the vasopressin 1b receptor, suggesting potential applications in neurological and psychiatric disorders. nih.gov Furthermore, some derivatives have shown promising antifungal activity against various Candida species, including multidrug-resistant strains. nih.gov A hexahydro derivative isolated from a marine bacterium has also demonstrated potent antimicrobial activity against multi-drug resistant Staphylococcus aureus. rsc.org More recently, certain 1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamides have been identified as ligands for the translocator protein (TSPO) with potential anxiolytic activity. colab.ws

Biological TargetTherapeutic ApplicationKey FindingsReference
Poly(ADP-ribose) polymerase-1 (PARP-1)CancerExcellent enzyme potency and selective inhibition of BRCA deficient cell proliferation. nih.gov
Bromodomain and Extra-Terminal (BET) ProteinsCancerIdentification of a novel fragment binder leading to highly potent and selective inhibitors. nih.gov
PIM KinasesCancerDevelopment of potent and selective inhibitors through rational, structure-guided optimization. nih.gov
Vasopressin 1b (V1b) ReceptorNeurological/Psychiatric DisordersDiscovery of potent and selective antagonists with good selectivity over related receptors. nih.gov
Fungal Enzymes (e.g., HMGR)Infectious Diseases (Antifungal)Robust antifungal effect against multiple Candida species, including resistant strains. nih.gov
Translocator Protein (TSPO)AnxiolyticHigh theoretical affinities and demonstrated anxiolytic activity in preclinical models. colab.ws

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is becoming increasingly vital in the efficient discovery and optimization of this compound-based therapeutics. The integration of these methodologies allows for a more rational and targeted approach to drug design, saving time and resources.

Molecular modeling techniques, such as molecular docking, are being used to predict the binding modes of these inhibitors and to understand the key interactions with their biological targets. For instance, docking studies have been instrumental in elucidating the binding of pyrrolo[1,2-a]pyrazines to PIM kinases and in guiding the design of more potent analogues. nih.gov Similarly, a combined experimental and computational study on the related pyrrolo[1,2-a]quinoxaline (B1220188) scaffold has demonstrated the power of theoretical calculations in understanding and predicting photophysical properties. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including comparative molecular field analysis (CoMFA) and comparative similarity indices analysis (CoMSIA), have been successfully applied to understand the structural requirements for the activity of phenylethynyl-pyrrolo[1,2-a]pyrazine mGluR5 antagonists. asianpubs.org These models provide valuable insights into the steric and electronic factors that govern biological activity, thereby guiding the design of new compounds with enhanced potency. asianpubs.org

The use of X-ray crystallography has been pivotal in validating computational models and providing a detailed understanding of the binding interactions at the atomic level. nih.gov The crystal structure of a pyrrolo[1,2-a]pyrazinone derivative in complex with the PIM1 kinase domain, for example, provided the structural basis for a rational optimization strategy. nih.gov This integrated approach, combining predictive computational models with empirical experimental data, will undoubtedly accelerate the development of the next generation of this compound-based drugs.

Design of Targeted Degraders (PROTACs) based on this compound Scaffold

A particularly exciting and emerging area of research is the design of proteolysis-targeting chimeras (PROTACs) that incorporate the this compound scaffold. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govescholarship.org This technology offers a novel therapeutic modality that can target proteins that have been traditionally considered "undruggable." researchgate.net

The development of a successful PROTAC is contingent on having a potent and selective ligand for the protein of interest. The demonstrated ability of this compound derivatives to bind to a range of important therapeutic targets, including PARP-1, BET bromodomains, and PIM kinases, makes this scaffold an attractive candidate for the design of novel PROTACs. nih.govnih.govnih.gov By chemically linking a this compound-based ligand to a known E3 ligase-binding moiety, it is conceivable to create PROTACs that can selectively degrade these target proteins.

While, to date, specific examples of PROTACs based on the this compound core are not yet widely reported in the literature, the foundational work on its target engagement provides a strong rationale for its future application in this area. The modular nature of PROTAC design allows for the systematic optimization of the target-binding ligand, the E3 ligase ligand, and the linker connecting them. nih.gov Future research in this direction will likely focus on the design and synthesis of such chimeric molecules and the evaluation of their ability to induce the degradation of their respective targets. The successful development of this compound-based PROTACs would represent a significant advancement in the therapeutic application of this versatile scaffold.

Q & A

Q. Basic: What are the common synthetic strategies for constructing the pyrrolo[1,2-a]pyrazin-1(2H)-one core?

The core structure is typically synthesized via cyclization reactions. A widely used method involves N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate (yields: 60-85%) . Alternative approaches include:

  • Propargylamine addition to 2-(acylethynyl)pyrroles, followed by base-catalyzed (Cs₂CO₃) intramolecular cyclization (one-step, 70-90% yields) .
  • Alkyne cyclization of N-propargylated pyrrole derivatives under basic conditions, enabling selective N-substitution .

Q. Advanced: How can reaction conditions be optimized to resolve selectivity issues in cyclization?

Competing pathways (e.g., 6-membered vs. 7-membered ring formation) can arise during cyclization. For example, N-propargylated pyrrole esters cyclize predominantly into 6-membered pyrrolo[1,2-a]pyrazin-1(2H)-ones (major product) over 7-membered triazepines (minor product). Computational studies (DFT) suggest that steric hindrance and transition-state stability favor the 6-membered pathway. Adjusting solvent polarity (e.g., DMF vs. THF) and base strength (e.g., Cs₂CO₃ vs. K₂CO₃) can modulate selectivity .

Biological Activity Evaluation

Q. Basic: What methodologies are used to evaluate the biological activity of this compound derivatives?

Standard assays include:

  • Antimicrobial testing : Disk diffusion or MIC assays against pathogens like Staphylococcus aureus (e.g., compound MSI45 from Bacillus tequilensis showed MIC = 8 µg/mL against MRSA) .
  • Enzyme inhibition : Fluorometric assays for lipoxygenase (LOX) or kinase inhibition (e.g., PIM1/PIM2 inhibition with IC₅₀ values < 100 nM) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., lung adenocarcinoma A549 cells, IC₅₀ = 12 µM for pyrazolo[1,5-a]pyrazine derivatives) .

Q. Advanced: How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

SAR studies highlight critical substituents:

  • C3 alkyl/aryl groups enhance lipophilicity and LOX inhibition (e.g., 2-thienyl derivatives show 90% inhibition at 10 µM) .
  • Electron-withdrawing groups (e.g., -CF₃) at the pyrazine ring improve PIM kinase selectivity .
  • Hydrogenation of the pyrrolo ring (e.g., 1,2,3,4-tetrahydro derivatives) reduces cytotoxicity while retaining antimicrobial activity .

Analytical and Computational Methods

Q. Basic: What analytical techniques confirm the structure of this compound derivatives?

Key methods include:

  • NMR : ¹H and ¹³C spectra identify ring saturation and substituent positions (e.g., δ 4.2–5.0 ppm for protons adjacent to carbonyl groups) .
  • GC-MS/FT-IR : Used to characterize volatile derivatives and functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemistry in complex derivatives (e.g., hexahydro variants) .

Q. Advanced: How do computational studies resolve contradictions in reaction mechanisms?

Conflicting pathways (e.g., ring expansion vs. aromatization in benzimidazolium ylide cycloadditions) are clarified using density functional theory (DFT) . For example, DFT calculations revealed that concerted [3+2] cycloaddition is energetically favored over stepwise mechanisms, explaining the dominance of pyrrolo[1,2-a]quinoxaline products .

Data Contradiction and Reproducibility

Q. Advanced: How should researchers address discrepancies in reported synthetic yields?

Yield variations often stem from:

  • Impurity of starting materials : Recrystallization or column chromatography improves purity.
  • Catalyst load : Palladium-catalyzed C6 arylation requires precise Pd(OAc)₂ amounts (2–5 mol%) to avoid side reactions .
  • Reaction scale : Milligram-scale reactions may show lower yields than optimized small-scale protocols. Reproducibility is enhanced by adhering to reported conditions (e.g., 80°C for 12 hours in DMF) .

Comparative Methodologies

Q. Basic: How do one-pot syntheses compare to multi-step approaches?

Method Advantages Limitations Yield Range
One-pot Reduced purification steps, time-savingLimited functional group tolerance70–90%
Multi-step Higher selectivity, modular synthesisHigher cost, longer duration50–85%

Emerging Applications

Q. Advanced: What novel applications are emerging for this scaffold?

  • Antiviral agents : Derivatives inhibit SARS-CoV-2 main protease (Mᵖʳᵒ) with IC₅₀ < 1 µM .
  • Neuroprotective agents : Hexahydro derivatives modulate PI3K/Akt/mTOR pathways, reducing oxidative stress in neuronal cells .
  • Antioxidants : Marine-derived variants (e.g., MSI45) exhibit DPPH radical scavenging activity (EC₅₀ = 25 µg/mL) .

Key Challenges in Scale-Up

Q. Advanced: What are the bottlenecks in scaling up laboratory syntheses?

  • Catalyst recovery : Homogeneous catalysts (e.g., Pd) are difficult to recycle, increasing costs .
  • Byproduct formation : High-temperature cyclization may generate toxic byproducts (e.g., NH₄Br), requiring specialized waste handling .

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Reactant of Route 1
Pyrrolo[1,2-a]pyrazin-1(2H)-one
Reactant of Route 2
Pyrrolo[1,2-a]pyrazin-1(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.